molecular formula C10H11FO2 B14774373 2-Ethoxy-4-fluoro-3-methylbenzaldehyde

2-Ethoxy-4-fluoro-3-methylbenzaldehyde

Cat. No.: B14774373
M. Wt: 182.19 g/mol
InChI Key: DQNCWIIGHYUKTO-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is characterized by the presence of an ethoxy group, a fluorine atom, and a methyl group attached to a benzaldehyde core. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with ethyl alcohol and a fluorinating agent under acidic conditions to introduce the ethoxy and fluoro groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-4-fluoro-3-methylbenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The presence of the ethoxy and fluoro groups can influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-4-fluoro-3-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-ethoxy-4-fluoro-3-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-10-7(2)9(11)5-4-8(10)6-12/h4-6H,3H2,1-2H3

InChI Key

DQNCWIIGHYUKTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C)F)C=O

Origin of Product

United States

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